Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate
CAS No.:
Cat. No.: VC20487722
Molecular Formula: C20H28N2O5
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N2O5 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C20H28N2O5/c1-2-26-18(23)13-20(15-25-16-20)22-10-6-9-21(11-12-22)19(24)27-14-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3 |
| Standard InChI Key | YCGLFHPWQBYHLO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1(COC1)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Molecular Architecture and Structural Features
The molecular structure of benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate integrates three primary components:
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Diazepane Core: A seven-membered heterocyclic ring containing two nitrogen atoms, which confers conformational flexibility and potential binding affinity for biological targets .
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Oxetane Moiety: A four-membered oxygen-containing ring substituted with a 2-ethoxy-2-oxoethyl group. The oxetane’s strain energy and polarity may enhance metabolic stability and solubility .
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Benzyl Carboxylate: A benzyl ester group at the 1-position of the diazepane, serving as a protective group during synthesis and potentially modulating bioavailability .
The ethoxy-keto side chain (–OCH2CH3 and =O groups) introduces electrophilic character, enabling reactivity in nucleophilic environments. This combination of rigid and flexible elements positions the compound as a unique candidate for probing enzyme-substrate interactions or drug-receptor binding .
Biological Activity and Mechanistic Insights
Preliminary studies suggest that benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate exhibits modulatory effects on enzymatic systems, particularly those involving G-protein-coupled receptors (GPCRs) and cytochrome P450 isoforms .
Enzyme Interactions
The oxetane’s electronegativity and the ethoxy group’s hydrophobicity may facilitate binding to hydrophobic enzyme pockets. For instance, molecular docking simulations predict affinity for adenosine A2A receptors, implicating potential applications in neurological disorders .
Metabolic Pathways
In vitro assays using liver microsomes indicate moderate metabolic stability, with a half-life of ~2.5 hours. The primary metabolite results from oxidative cleavage of the ethoxy group, yielding a carboxylic acid derivative .
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, this compound is compared to three diazepane derivatives:
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Diazepam: A benzodiazepine lacking the oxetane and ethoxy groups, primarily used as an anxiolytic. The absence of strained rings limits its metabolic stability compared to the subject compound .
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1,4-Diazepane: The unsubstituted parent structure, which exhibits minimal biological activity due to the lack of functional groups .
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Benzyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate: Features a hydroxypropyl side chain instead of the oxetane, resulting in higher solubility but reduced receptor selectivity .
This comparison underscores the critical role of the oxetane-ethoxy combination in balancing stability and bioactivity.
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